molecular formula C22H24F3N3O3 B2530485 N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 954005-10-8

N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2530485
CAS RN: 954005-10-8
M. Wt: 435.447
InChI Key: WXCXJGSSXPKQDE-UHFFFAOYSA-N
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Description

The compound "N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar oxalamide derivatives. For instance, paper describes a novel synthetic

Scientific Research Applications

Synthesis and Structural Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) introduces a novel synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via a one-pot approach, employing 3-(2-nitroaryl)oxirane-2-carboxamides. This method offers a high-yielding and operationally simple pathway for producing both anthranilic acid derivatives and oxalamides, hinting at the synthetic versatility of compounds structurally related to N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016).

Material Science and Catalysis

Supramolecular Assemblies

Piotrkowska et al. (2007) explored the role of N,N′-diaryloxalamides in forming supramolecular assemblies through hydrogen bonding and aryl–perfluoroaryl stacking interactions. This research highlights the structural utility of oxalamides in designing complex molecular architectures, potentially applicable in material science for creating novel materials with specific physical or chemical properties (Piotrkowska et al., 2007).

Crystallization Processes

The influence of thermal history on the crystallization of poly(l-lactide) with soluble-type nucleators, including oxalamides, was investigated by Shen et al. (2016). This study provides insights into the applications of oxalamides as nucleating agents in polymer science, significantly affecting the material properties through the modulation of crystallization behavior (Shen et al., 2016).

Electrocatalysis and Oxidation Processes

Catalytic Activation

Research by Saleem et al. (2013, 2014) on ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands, including studies on catalytic oxidation and transfer hydrogenation, illustrates the potential of oxalamide derivatives in catalysis. These studies demonstrate how subtle changes in molecular structure can significantly influence catalytic activity and efficiency, underscoring the importance of oxalamides in developing new catalysts (Saleem et al., 2013); (Saleem et al., 2014).

properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3/c23-22(24,25)17-7-9-18(10-8-17)27-21(30)20(29)26-11-4-12-28-13-14-31-19(15-28)16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-15H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCXJGSSXPKQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

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